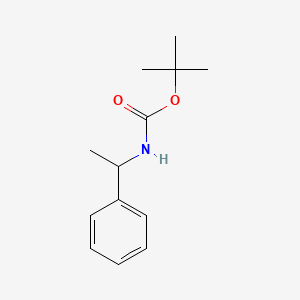

tert-Butyl 1-phenylethylcarbamate

Übersicht

Beschreibung

Tert-Butyl 1-phenylethylcarbamate is an N-tert-butyloxycarbonylated organic synthesis intermediate . It is used in the field of multi-step organic synthesis, particularly for the protection of amine functions which are widely present in a large number of biologically active compounds .

Synthesis Analysis

The compound is prepared and investigated by means of differential scanning calorimetry (DSC) and thermogravimetry (TG) . The N-tert-butyloxycarbonylation method is frequently applied due to the ease of protection and deprotection, and the high stability of the N-Boc group in various synthesis conditions .Molecular Structure Analysis

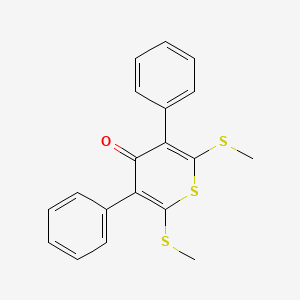

The molecular formula of this compound is C13H19NO2 . The molecular mass is 221.30 .Chemical Reactions Analysis

The molar heat capacities of this compound were precisely determined by means of adiabatic calorimetry over the temperature range of 80-380 K . There was a solid–liquid phase transition exhibited during the heating process with the melting point of 359.53 K . The molar enthalpy and entropy of this transition were determined to be 29.73 kJ mol −1 and 82.68 J K −1 mol −1 based on the experimental Cp – T curve, respectively .Physical And Chemical Properties Analysis

The compound exhibits a solid–liquid phase transition during the heating process with the melting point of 359.53 K . The molar enthalpy and entropy of this transition were determined to be 29.73 kJ mol −1 and 82.68 J K −1 mol −1 based on the experimental Cp – T curve, respectively . The thermodynamic functions, [ \ ( H_ {T}^ {0} - H_ {298.15}^ {0} \)] and [ \ ( S_ {T}^ {0} - S_ {298.15}^ {0} \) ], were calculated from the heat capacity data in the temperature range of 80–380 K with an interval of 5 K .Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties

One key area of research focuses on the thermodynamic properties of tert-butyl 1-phenylethylcarbamate. A study by Zeng et al. (2011) explored its heat capacities and thermodynamic functions. They observed a solid–liquid phase transition at 359.53 K and provided detailed thermodynamic data over a temperature range of 80-380 K (Zeng et al., 2011).

Chemical Synthesis and Organic Synthesis

The compound has been used in various chemical synthesis processes. For instance, Guinchard et al. (2005) described its use in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, highlighting its role as a building block in organic synthesis (Guinchard et al., 2005). Similarly, Xu and Appella (2006) developed a synthesis method for trans-tert-butyl-2-aminocyclopentylcarbamate, demonstrating its potential as a scaffold for chiral ligands (Xu & Appella, 2006).

Pharmaceutical Research

In the context of pharmaceutical research, this compound derivatives have been studied for potential therapeutic applications. While direct studies on this compound are limited in this area, related compounds have been evaluated. For instance, a study by Douch and Smith (1971) investigated the metabolism of a related compound, m-tert.-butylphenyl N-methylcarbamate, in insects and mice, providing insights into the metabolic pathways of similar structures (Douch & Smith, 1971).

Green Chemistry

A recent study by Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate using a green method, indicating a growing interest in environmentally friendly approaches to synthesizing carbamate compounds (Mestehdi et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, indicates that it is stable under recommended storage conditions . It should not be mixed with strong oxidizing agents . The hazardous decomposition products include Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .

Zukünftige Richtungen

The future directions for the use of tert-Butyl 1-phenylethylcarbamate could involve further exploration of its thermodynamic properties, given their essential role in its preparation, application, and theoretical research . More research could also be conducted on its safety and hazards, as well as potential uses in the field of organic synthesis .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIRCKJMSPMDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343660 | |

| Record name | Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33036-40-7 | |

| Record name | Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)

![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)

![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)